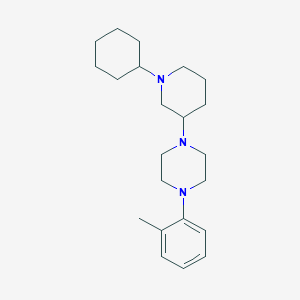![molecular formula C18H28N2O B4288552 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine](/img/structure/B4288552.png)
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine
Übersicht
Beschreibung
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine, also known as LY294002, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Eli Lilly and Company, and since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine works by binding to the ATP-binding site of PI3K, blocking its activity and preventing the downstream activation of other signaling molecules such as Akt and mTOR. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered metabolism.
Biochemical and Physiological Effects:
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the PI3K signaling pathway, it has been shown to inhibit other kinases such as DNA-PK and mTOR, and to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine has several advantages as a research tool, including its high potency and specificity for PI3K, its ability to inhibit multiple kinases, and its well-established use in a wide range of experimental systems. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another direction is the use of 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine in combination with other drugs to enhance its efficacy and minimize side effects. Finally, there is ongoing research into the role of the PI3K pathway in various diseases, which could lead to new therapeutic targets and the development of novel treatments.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine is widely used in scientific research to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of PI3K, 1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases such as cancer and diabetes.
Eigenschaften
IUPAC Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methyl-1-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(2)20-13-12-19(14-16(20)3)11-7-9-17-8-5-6-10-18(17)21-4/h5-10,15-16H,11-14H2,1-4H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIBKKIWHFZMPS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C)CC=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1C(C)C)C/C=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol](/img/structure/B4288473.png)
![1-benzoyl-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]piperidin-4-amine](/img/structure/B4288479.png)
![6-(2-hydroxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4288483.png)
![2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B4288489.png)

![8-{[(2-methylphenyl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4288515.png)
![N-methyl-3-(phenylthio)-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B4288521.png)
![5-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]isoxazole-3-carboxamide](/img/structure/B4288529.png)
![1-{6-[4-(2,6-difluoro-4-methoxybenzyl)piperazin-1-yl]pyridin-3-yl}ethanone](/img/structure/B4288545.png)
![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone](/img/structure/B4288559.png)
![N-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4288566.png)
![ethyl 1-[(benzylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B4288571.png)
![3-[(cyclopentylcarbonyl)amino]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B4288573.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4288580.png)